molecular formula C7H5NO2 B095366 3,5-Dihydroxybenzonitrile CAS No. 19179-36-3

3,5-Dihydroxybenzonitrile

Cat. No. B095366
CAS RN: 19179-36-3
M. Wt: 135.12 g/mol
InChI Key: ABHOEQJNEOMTEK-UHFFFAOYSA-N
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Description

3,5-Dihydroxybenzonitrile is a chemical compound that is structurally characterized by the presence of two hydroxyl groups and a nitrile group attached to a benzene ring. The hydroxyl groups are positioned at the 3rd and 5th positions, while the nitrile group is at the 4th position of the benzene ring. This arrangement of functional groups can influence the compound's reactivity and interaction with other molecules.

Synthesis Analysis

The synthesis of derivatives of 3,5-dihydroxybenzonitrile can be achieved through various methods. For instance, the synthesis of 5-amino-2,3-dihydrobenzo[b]thiophene-4,6-dicarbonitrile derivatives involves the reaction of aldehyde, malononitrile, and dihydrothiophen-3(2H)-one or rhodanine, resulting in compounds containing sulfur 2,6-dicyanoanilines . Another study reports the one-pot synthesis of 3,5-dimethyl-4-hydroxybenzonitrile from 3,5-dimethyl-4-hydroxybenzaldehyde and hydroxyamine hydrochloride, with high yields and purity . These methods demonstrate the versatility in synthesizing substituted benzonitriles.

Molecular Structure Analysis

The molecular structure of 3,5-dihydroxybenzonitrile derivatives can form chain-like arrangements and polymorphs due to interactions such as OH...NC and halogen...halogen interactions . These interactions can lead to the formation of approximately planar sheets with two-dimensional symmetry, as observed in the case of 3,5-dihalo-4-hydroxybenzonitriles .

Chemical Reactions Analysis

3,5-Dihydroxybenzonitrile and its derivatives can undergo various chemical reactions. For example, intramolecular [2+2] photocycloaddition reactions have been observed with bichromophoric derivatives of 3,5-dihydroxybenzonitrile, leading to highly functionalized products . Additionally, the conversion of hydroxybenzonitriles into oxyanions has been studied, showing significant spectral changes and structural rearrangements upon deprotonation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-dihydroxybenzonitrile derivatives can be influenced by their molecular structure. For instance, the presence of hydroxyl and nitrile groups can affect the compound's solubility, boiling point, and melting point. The conversion of hydroxybenzonitriles into oxyanions results in a decrease in the cyano stretching frequency and an increase in its integrated intensity, indicating changes in the electronic structure . The formation of co-crystals and polymorphs can also impact the material properties of these compounds .

Scientific Research Applications

  • Herbicide Resistance in Plants

    Transgenic plants expressing a bacterial detoxification gene showed resistance to the herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), a photosynthetic inhibitor. The bxn gene from Klebsiella ozaenae was used to confer this resistance, indicating potential applications in agriculture (Stalker, McBride, & Malyj, 1988).

  • Root Growth Inhibition and Stimulation

    3,5-Diiodo-4-hydroxybenzonitrile (ioxynil) and its derivative 3,5-diiodo-4-hydroxybenzoic acid were found to influence root growth in plants, both inhibiting and stimulating growth under different conditions. This has implications for understanding plant physiology and developing agricultural chemicals (Wain, 1977).

  • Photochemical Properties

    The photochemistry of halogenated phenols like 5-chloro-2-hydroxybenzonitrile was studied, revealing insights into the behavior of these compounds under light exposure. Such studies are essential in understanding the environmental fate of these chemicals (Bonnichon et al., 1999).

  • Anaerobic Biodegradation

    Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) was shown to undergo degradation under various anaerobic conditions. This is crucial for assessing the environmental impact and degradation pathways of this herbicide (Knight, Berman, & Häggblom, 2003).

  • Inhibition of Mushroom Tyrosinase

    3,4-Dihydroxybenzonitrile was found to inhibit the activity of mushroom tyrosinase, an enzyme involved in melanin synthesis. This suggests potential applications in skin care or treatment of pigmentation disorders (Qin, 2008).

  • Influence on Soil Organic Matter and Environmental Fate

    The interactions between soil fulvic acids and bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) were studied, showing how soil components can affect the environmental degradation of this herbicide (Kochany, Choudhry, & Webster, 1990).

  • Antitumor Activity of Dihydroxybenzonitrile Derivatives

    Dihydroxybenzene derivatives, including dihydroxybenzonitrile, were examined for their effects on ribonucleotide reductase activity and antitumor properties. This indicates potential therapeutic applications in cancer treatment (Wick & Fitzgerald, 1987).

  • Reaction Mechanisms in Organic Synthesis

    Studies on the reaction mechanisms of compounds like 3,5-dinitrobenzonitrile provide insights into their chemical properties and potential applications in synthetic chemistry (Abe, 1983).

  • Herbicide Production and Environmental Impact

    Research on the efficient and environmentally friendly production of herbicides like bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) highlights the importance of sustainable practices in agricultural chemical manufacturing (Subbarayappa, Joshi, Patil, & Marg, 2010).

Safety And Hazards

3,5-Dihydroxybenzonitrile is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H301+H331-H315-H319-H335, indicating that it is harmful if swallowed or in contact with skin .

properties

IUPAC Name

3,5-dihydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c8-4-5-1-6(9)3-7(10)2-5/h1-3,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABHOEQJNEOMTEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00172711
Record name 3,5-Dihydroxybenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dihydroxybenzonitrile

CAS RN

19179-36-3
Record name 3,5-Dihydroxybenzonitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dihydroxybenzonitrile
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Record name 3,5-Dihydroxybenzonitrile
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Record name 3,5-dihydroxybenzonitrile
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Record name 3,5-Dihydroxybenzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
N Hoffmann, JP Pete - Synthesis, 2001 - thieme-connect.com
The irradiation of 3-alkenyloxy-5-hydroxybenzoic acid derivatives 1a-d yields highly functionalized alkyloxyenone derivatives when the reaction is carried out in the presence of acid. A …
Number of citations: 20 www.thieme-connect.com
THHIC ENANTIOSELECTIVE - New Chiral Iodine (III) Reagents for … - orca.cardiff.ac.uk
The suitability of both compounds in the synthesis of 302a was determined by reacting 298a and 298a’with DIB (2) and chiral iodine (III) reagent 41,[35–38] respectively (Table 5.1). BF3…
Number of citations: 0 orca.cardiff.ac.uk
SY Zhuang, Y Cheng, Q Zhang, S Tong… - Angewandte …, 2020 - Wiley Online Library
i‐Corona[3]arene[3]tetrazines were synthesized from the nucleophilic aromatic substitution reaction of resorcinol and its derivatives with 3,6‐dichlorotetrazine in a one‐pot fashion …
Number of citations: 23 onlinelibrary.wiley.com
KS Eckhardt, T Münzel, J Gräb, T Berg - ChemBioChem, 2023 - Wiley Online Library
The transcription factors STAT5a and STAT5b are constitutively active in many human tumors. Combined inhibition of both STAT5 proteins is a valuable approach with promising …
R Amaranatha Reddy, BK Sadashiva - Liquid crystals, 2004 - Taylor & Francis
We describe the synthesis and mesomorphic properties of the first two homologous series of bent-core compounds derived from 5-cyanoresorcinol. The lower homologues in both …
Number of citations: 35 www.tandfonline.com
CA Dvorak, C Liu, J Shelton, C Kuei… - ACS medicinal …, 2012 - ACS Publications
Following the characterization of the lactate receptor (GPR81), a focused screening effort afforded 3-hydroxybenzoic acid 1 as a weak agonist of both GPR81 and GPR109a (niacin …
Number of citations: 47 pubs.acs.org
KJ Filipski, A Guzman-Perez, J Bian, C Perreault… - Bioorganic & medicinal …, 2013 - Elsevier
Glucokinase activators are a class of experimental agents under investigation as a therapy for Type 2 diabetes mellitus. An X-ray crystal structure of a modestly potent agent revealed …
Number of citations: 27 www.sciencedirect.com
S Cammisuli, L Wofsy - The Journal of Immunology, 1976 - journals.aai.org
Bifunctional reagents have been prepared which permit extensive coupling of haptens to antibodies with retention of antibody-binding capacity. This modification procedure increases …
Number of citations: 54 journals.aai.org
AJ Hilmer, DO Bellisario, S Shimizu… - The Journal of …, 2014 - ACS Publications
Two novel, asymmetric methanofullerenes are presented, which self-assemble in cyclohexane upon thermal cycling to 80 C. We show that, through the introduction of a dipeptide …
Number of citations: 5 pubs.acs.org
AJ Hoyle, AW Bunch, CJ Knowles - Enzyme and Microbial Technology, 1998 - Elsevier
Rhodococcus rhodochrous NCIMB 11216 grows on propionitrile or benzonitrile as the sole source of carbon and nitrogen. The possibility that different nitrile-hydrolyzing enzymes were …
Number of citations: 62 www.sciencedirect.com

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